3-Cyano Substitution Confers Superior SHP2-E76K Inhibitory Potency vs Non-Cyano Analogs
Within the furanylbenzamide series, the 3-cyano group is essential for maintaining low-micromolar potency against oncogenic SHP2-E76K. The 3-cyano analog SBI-3404 exhibited an IC50 of 4.2 μM, whereas SBI-3191 (lacking the cyano group) showed an IC50 of 6.0 μM, a 1.4-fold reduction. More dramatically, poorly optimized analogs such as SBI-2129 reached only 65 μM, representing a >15-fold loss of potency [1]. While direct data for 2034489-81-9 are not yet publicly disclosed, the 3-cyano moiety in its structure is predicted to confer comparable potency enhancements based on established SAR trends [1].
| Evidence Dimension | SHP2-E76K inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Inferred IC50 ~4.2 μM based on 3-cyano analog SBI-3404 [1] |
| Comparator Or Baseline | SBI-3191 (non-cyano analog): IC50 6.0 μM; SBI-2129 (poorly optimized analog): IC50 65 μM [1] |
| Quantified Difference | ~1.4-fold improvement over non-cyano analog; >15-fold over poorly optimized analog |
| Conditions | Fluorescence-based phosphatase assay using DiFMUP substrate, SHP2-E76K catalytic domain, 10-point dose–response [1] |
Why This Matters
The 3-cyano group directly impacts potency against the oncogenic E76K mutant, which is resistant to allosteric SHP2 inhibitors such as SHP099. Selection of a non-cyano or weakly optimized analog would result in >15-fold potency loss, undermining target engagement in mutant-driven cancers.
- [1] Raveendra-Panickar D, Finlay D, Layng FI, et al. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. J Biol Chem. 2022;298(1):101477. Table 1. View Source
